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Compound Name: 6-Methyl-2H-chromene
CAS No.: 18385-83-6
Cat. No.: B11921110
- 7

Executive Summary

6-Methyl-2H-chromene (C10H100, MW 146.19 Da) is a pivotal structural motif in the synthesis
of bioactive benzopyrans and photochromic materials. In drug discovery, it often appears as a
metabolic degradation product or a synthetic intermediate.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior,
specifically under Electron lonization (El) at 70 eV. We compare its fragmentation fingerprint
against key structural alternatives—specifically the parent 2H-chromene and the constitutional
isomer 2,2-dimethyl-2H-chromene—to provide researchers with actionable differentiation
strategies.

Compound Profile & Instrumentation Standards
Physicochemical Profile
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Property Data

IUPAC Name 6-methyl-2H-chromene
Molecular Formula C10H100

Exact Mass 146.0732 Da

Benzopyranyl ring, Methyl substitution at C6,

Key Structural Features o
Olefinic double bond at C3-C4

Standardized Experimental Protocol (EI-MS)

To ensure reproducible fragmentation data, the following parameters are recommended:

lonization Source: Electron Impact (El).[1][2]

Electron Energy: 70 eV (Standard library compatibility).

Source Temperature: 230°C (Prevents thermal degradation while ensuring volatilization).

Transfer Line: 280°C.

Scan Range:m/z 40-200.

Mechanistic Fragmentation Analysis

The fragmentation of 6-methyl-2H-chromene is governed by two competing pathways:
Hydrogen Atom Loss (driven by aromatization) and Retro-Diels-Alder (RDA) cleavage.

Pathway A: Formation of the Methylchromylium lon (M-
1)

Upon ionization, the molecular ion (m/z 146) undergoes the loss of a hydrogen atom from the
C2 position. This is the most thermodynamically favored pathway because it transforms the
non-aromatic pyran ring into a fully aromatic, resonance-stabilized pyrylium (chromylium)
cation.

e Transition:[M]+e (m/z 146) — [M-H]+ (m/z 145)
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 Significance: This peak (m/z 145) is typically the Base Peak (100%) in the spectrum, serving
as a diagnostic marker for the intact chromene core.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

The 2H-chromene system mimics a cyclohexene derivative, making it susceptible to RDA
fragmentation. The heterocyclic ring opens, expelling a neutral ethylene molecule.

Mechanism: The bond breaks at C2-O1 and C3-CA4.

Neutral Loss: Ethylene (C2H4, 28 Da).

Fragment lon: A radical cation of 6-methyl-o-quinone methide at m/z 118.

Secondary Decay: The m/z 118 ion often loses carbon monoxide (CO, 28 Da) to form a
tropylium-like fragment at m/z 90 (C7Hs).

Pathway C: Ring Contraction & CO Extrusion

The stable chromylium ion (m/z 145) can undergo ring contraction to expel carbon monoxide
(CO).

e Transition:m/z 145 - m/z 117 (CoHo")

e Mechanism: This mimics the degradation of phenols and often involves an intermediate
benzofuran-like cation.

Visualization of Fragmentation Pathways[1][4][5]

The following diagram illustrates the competing mechanistic flows for 6-methyl-2H-chromene.
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Figure 1: Mechanistic fragmentation map of 6-methyl-2H-chromene showing the dominant H-
loss pathway and the diagnostic RDA cleavage.

Comparative Analysis: Differentiating Alternatives

Distinguishing 6-methyl-2H-chromene from its isomers and analogs is a common analytical
challenge. The table below highlights the critical mass spectral differences.

Comparison Table: Diagnostic lons
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Molecular lon

Compound
(M+)

Base Peak
(100%)

Key
Diagnostic
Feature

Mechanism of
Differentiation

6-Methyl-2H-

chromene

146

145 (M-H)

Strong m/z 118
(RDA)

H-loss
dominates. The
C2 protons are
allylic and easily
lost to form
aromatic

chromylium.

2,2-Dimethyl-2H-

chromene

160

145 (M-CHs)

Weak M+; No M-
H

Methyl-loss
dominates. Loss
of gem-dimethyl
group is
kinetically faster

than H-loss.

2H-Chromene
(Parent)

132

131 (M-H)

m/z 104 (RDA)

Mass shift of -14
Da on all major
peaks compared
to 6-methyl

derivative.

7-Methyl-2H-

chromene

146

145 (M-H)

Indistinguishable

*

Isomer Warning:
Positional
isomers on the
benzene ring
often isomerize
to identical
tropylium
structures.
Require GC
retention time for

separation.

Detailed Differentiator: The "Gem-Dimethyl" Effect
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A frequent point of confusion is between 6-methyl-2H-chromene and the 2,2-dimethyl isomer
(often found in natural precocenes).

e 6-Methyl-2H-chromene: Retains the methyl group on the ring. The primary loss is He (1 Da).

e 2,2-Dimethyl-2H-chromene: Possesses a gem-dimethyl group at C2. The primary loss is
*CHs (15 Da).

e Result: Even though both may produce a fragment at m/z 145, the pathway is different. 2,2-
dimethyl derivatives show a very weak molecular ion (160) because the methyl loss is so
rapid. 6-methyl-2H-chromene shows a robust molecular ion (146).

Experimental Validation Workflow

To confirm the identity of 6-methyl-2H-chromene in a mixture, follow this logic gate:

Confirmed:
Yes 6-Methyl-2H-Chromene
Observe RDA Peak (or positional isomer)
Yes (M-1) at m/z 118? No

No (e.g., M-15)

Is Base Peak m/z 145?

Yes No (e.g., 148, 160

Unknown Sample
(MW 1467)

Observe M+ at m/z 146?

Click to download full resolution via product page

Figure 2: Logic gate for mass spectral identification of 6-methyl-2H-chromene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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